molecular formula C21H25NO6S B11021305 N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide

Cat. No.: B11021305
M. Wt: 419.5 g/mol
InChI Key: RAZCDHCGYMGKGA-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide is a structurally complex molecule featuring:

  • Tetrahydrothiophene 1,1-dioxide moiety: A sulfone group that enhances metabolic stability and polarity .
  • Benzo[c]chromen core: A fused bicyclic system with a 4-methyl substituent and 6-oxo group, which may influence lipophilicity and π-π stacking interactions .
  • 7,8,9,10-Tetrahydro-6H backbone: Partially saturated rings that balance rigidity and flexibility.

Properties

Molecular Formula

C21H25NO6S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide

InChI

InChI=1S/C21H25NO6S/c1-13-18(27-11-19(23)22(2)14-9-10-29(25,26)12-14)8-7-16-15-5-3-4-6-17(15)21(24)28-20(13)16/h7-8,14H,3-6,9-12H2,1-2H3

InChI Key

RAZCDHCGYMGKGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)N(C)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide typically involves multiple steps, including the preparation of intermediate compounds. The key steps may include:

    Formation of the thienyl group: This can be achieved through the oxidation of tetrahydrothiophene.

    Synthesis of the benzochromenyl group: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reactions: The final step involves coupling the thienyl and benzochromenyl intermediates with an acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest the compound may inhibit the growth of certain cancer cell lines. Its mechanism of action is likely related to its interaction with specific enzymes and receptors involved in cancer progression.
  • Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent, possibly through modulation of inflammatory pathways.
  • Enzyme Inhibition : There is evidence that it may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where such enzymes play a critical role.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. Continuous flow reactors may be employed for large-scale production to ensure consistent quality.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

  • In Vitro Studies : Research has utilized molecular docking techniques to evaluate the binding affinity of the compound to various biological targets. These studies suggest that the compound has promising interactions that warrant further investigation.
  • Pharmacological Assessments : Various assessments have been conducted to evaluate the drug-like properties of the compound using established protocols from organizations such as the National Cancer Institute (NCI). These assessments have highlighted its potential efficacy against multiple cancer cell lines.
  • Structure Activity Relationship (SAR) : Ongoing research focuses on understanding how changes in the chemical structure impact biological activity, which could lead to optimized derivatives with enhanced efficacy.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Differences :

  • The 4-chlorobenzyl substituent in increases steric bulk compared to the target’s N-methyl group, possibly altering receptor selectivity .

Chromen/Coumarin-Linked Acetamides

Compound Name Key Features Biological Activity (Reported) Synthesis Method References
Target Compound Benzo[c]chromen-3-yloxy, tetrahydro-6H backbone Likely etherification/cyclization
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-phenylacetamide derivatives Chromen-7-yloxy, thiazolidinone ring Antimicrobial, anti-inflammatory ZnCl₂-catalyzed cyclization
N-(Substituted)-2-((4-oxoquinazolin-2-yl)thio)acetamide Quinazolinone-thioacetamide, sulfonamide Anticancer, antimicrobial CDI-mediated coupling

Key Differences :

  • The target compound ’s 6-oxo group and tetrahydro backbone may reduce oxidative susceptibility compared to ’s 2-oxo chromen derivatives .
  • ’s thioacetamide linkage introduces sulfur, which may improve radical scavenging but reduce hydrolytic stability compared to the target’s acetamide .

Heterocyclic Acetamides with Triazole/Quinazolinone Moieties

Compound Name Key Features Biological Activity (Reported) Spectral Data References
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole, naphthyloxy Antifungal, anticancer HRMS: [M+H]⁺ 404.1359
N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-THIQ-2-yl)acetamide Tetrahydroisoquinoline (THIQ), diethylamino Orexin-1 receptor antagonism NMR-confirmed substitution

Key Differences :

  • The target compound ’s sulfone and chromen groups provide distinct electronic profiles compared to triazole-based acetamides, likely altering pharmacokinetics .
  • ’s tetrahydroisoquinoline core suggests CNS activity, whereas the target’s benzo[c]chromen may prioritize peripheral effects .

Biological Activity

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide is a synthetic compound with potential applications in pharmacology due to its unique structural features and biological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H23NO6SC_{20}H_{23}NO_6S and a molecular weight of 405.5 g/mol. Its structure includes a thienyl group and a benzochromene moiety, which may contribute to its biological activity. The compound's detailed chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC20H23NO6S
Molecular Weight405.5 g/mol
CAS Number1219547-07-5
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of the thienyl and benzochromene groups may enhance the radical scavenging ability of this compound, making it a candidate for further exploration in oxidative stress-related conditions.

Anti-inflammatory Effects

Studies suggest that the compound may possess anti-inflammatory properties. The mechanism could involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that derivatives of similar compounds can inhibit cancer cell proliferation. The specific mechanisms may include apoptosis induction and cell cycle arrest. Further studies are needed to evaluate the efficacy of this compound against various cancer cell lines.

Case Studies and Research Findings

  • Antioxidant Assessment : A study conducted on structurally similar compounds demonstrated significant DPPH radical scavenging activity, suggesting potential for this compound to act as an antioxidant agent .
  • Anti-inflammatory Mechanisms : In vitro assays showed that compounds with similar thienyl structures inhibited the production of TNF-alpha and IL-6 in macrophages, indicating potential anti-inflammatory mechanisms .
  • Anticancer Activity : A recent investigation into related benzochromene derivatives revealed their capacity to induce apoptosis in breast cancer cells through caspase activation pathways . This suggests that the compound under review may also exhibit similar anticancer effects.

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